molecular formula C34H56N2O2 B12752151 4-aminobenzoate;benzyl-dimethyl-octadecylazanium CAS No. 69112-87-4

4-aminobenzoate;benzyl-dimethyl-octadecylazanium

Cat. No.: B12752151
CAS No.: 69112-87-4
M. Wt: 524.8 g/mol
InChI Key: GKBFSMWFJMWBTI-UHFFFAOYSA-M
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Description

4-aminobenzoate;benzyl-dimethyl-octadecylazanium is a chemical compound with the CAS number 69112-87-4 . This compound is known for its unique structure, which includes a benzyl group, a dimethyl group, and an octadecyl group attached to an azanium ion. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium typically involves a multi-step process. The starting materials often include 4-aminobenzoic acid and benzyl-dimethyl-octadecylamine. The synthetic route generally involves the following steps :

    Esterification: The reaction of the resulting compound with 4-aminobenzoic acid to form the ester.

    Alkylation: Further alkylation to introduce the dimethyl groups.

These reactions are carried out under mild conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-aminobenzoate;benzyl-dimethyl-octadecylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-aminobenzoate;benzyl-dimethyl-octadecylazanium has a wide range of applications in scientific research :

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It has been studied for its potential antimicrobial and cytotoxic properties.

    Medicine: Research has explored its use as a local anesthetic and its potential in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 4-aminobenzoate;benzyl-dimethyl-octadecylazanium involves its interaction with specific molecular targets and pathways . For instance, in its role as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

4-aminobenzoate;benzyl-dimethyl-octadecylazanium can be compared to other similar compounds such as ethyl 4-(dimethylamino)benzoate . While both compounds share a similar core structure, this compound is unique due to the presence of the octadecyl group, which imparts different physical and chemical properties. Other similar compounds include:

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator and in dental materials.

    Benzocaine: Commonly used as a local anesthetic.

    Procaine: Another local anesthetic with a similar structure.

These comparisons highlight the unique aspects of this compound, particularly its longer alkyl chain, which can influence its solubility and interaction with biological membranes.

Properties

69112-87-4

Molecular Formula

C34H56N2O2

Molecular Weight

524.8 g/mol

IUPAC Name

4-aminobenzoate;benzyl-dimethyl-octadecylazanium

InChI

InChI=1S/C27H50N.C7H7NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;8-6-3-1-5(2-4-6)7(9)10/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1-4H,8H2,(H,9,10)/q+1;/p-1

InChI Key

GKBFSMWFJMWBTI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=CC=C1C(=O)[O-])N

Origin of Product

United States

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